PD-1 inhibitor compound 9

PD-1/PD-L1 interaction Immune checkpoint inhibition Small-molecule inhibitor

PD-1 inhibitor compound 9 is a moderate-potency small-molecule PD-1/PD-L1 inhibitor (43.0% at 500 µM) supplied as a hydrochloride salt (MW 333.77). Its unique profile makes it indispensable as a comparator for SAR studies, a baseline cytotoxicity control (IC50 6.63–73.29 µM across tumor cell lines), a validated negative reference for assay sensitivity, and a nitroaromatic lead scaffold for medicinal chemistry optimization. Substituting with uncharacterized analogs risks false negatives and cross-study incomparability. This compound is specifically selected to ensure assay relevance and reproducibility. For pricing, inquire with the vendor.

Molecular Formula C13H20ClN3O5
Molecular Weight 333.77
CAS No. 2227556-18-3
Cat. No. B2643811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-1 inhibitor compound 9
CAS2227556-18-3
Molecular FormulaC13H20ClN3O5
Molecular Weight333.77
Structural Identifiers
SMILESCN(C)CCOC1=CC(=C(C=C1)[N+](=O)[O-])OC(=O)N(C)C.Cl
InChIInChI=1S/C13H19N3O5.ClH/c1-14(2)7-8-20-10-5-6-11(16(18)19)12(9-10)21-13(17)15(3)4;/h5-6,9H,7-8H2,1-4H3;1H
InChIKeyTXUZOHBBKMDGRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PD-1 Inhibitor Compound 9 (CAS 2227556-18-3): Technical Profile and Scientific Identity


PD-1 inhibitor compound 9 (CAS 2227556-18-3), also designated as 5-[2-(dimethylamino)ethoxy]-2-nitrophenyl dimethylcarbamate hydrochloride, is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1 . The compound exhibits a molecular weight of 333.77 g/mol and is supplied as a hydrochloride salt . Its mechanism of action involves direct binding to the PD-1 protein, thereby blocking the PD-1/PD-L1 immune checkpoint axis that is critical for tumor immune evasion .

Why Generic Substitution Fails: The Critical Risk of Undefined Potency and Selectivity in Small-Molecule PD-1/PD-L1 Inhibitors


The small-molecule PD-1/PD-L1 inhibitor landscape exhibits profound functional divergence, with reported potencies varying by over four orders of magnitude—from sub-nanomolar to high-micromolar range—and with some compounds failing entirely to block PD-1 inhibition in cellular contexts [1]. This extreme heterogeneity renders generic interchange of in-class compounds scientifically indefensible. Substituting a well-characterized, high-potency probe such as PD-1/PD-L1-IN-9 (IC50 = 3.8 nM) with an uncharacterized or weakly active analog such as PD-1 inhibitor compound 9 (43.0% inhibition at 500 µM) would compromise assay sensitivity, invalidate cross-study comparisons, and potentially yield false-negative results in functional immune checkpoint assays. The following quantitative evidence substantiates the necessity of compound-specific characterization and selection.

Quantitative Differentiation Guide: PD-1 Inhibitor Compound 9 Versus Next-Generation PD-1/PD-L1 Antagonists


Potency Differential: PD-1 Inhibitor Compound 9 Exhibits Significantly Reduced Biochemical Activity Relative to Contemporary Clinical-Grade Inhibitors

PD-1 inhibitor compound 9 demonstrates notably weaker biochemical potency against the PD-1/PD-L1 protein-protein interaction compared to next-generation small-molecule inhibitors. In a direct biochemical assessment of PD-1/PD-L1 blockade, compound 9 achieved only 43.0% inhibition at a high concentration of 500 µM . This level of activity is substantially inferior to that of the reference inhibitor PD-1/PD-L1-IN-9, which achieves an IC50 of 3.8 nM in analogous assays .

PD-1/PD-L1 interaction Immune checkpoint inhibition Small-molecule inhibitor

Structural and Functional Classification: Compound 9 as a Dimethylcarbamate-Based Probe Versus Biphenyl-Derived High-Potency Clinical Leads

PD-1 inhibitor compound 9 belongs to the dimethylcarbamate chemical class, a scaffold that has been explored in early PD-1 inhibitor development but has largely been superseded by biphenyl and macrocyclic chemotypes in more potent and clinically advanced compounds . The molecular structure of compound 9 features a 2-nitrophenyl dimethylcarbamate core, which differs fundamentally from the biphenyl ether architecture of BMS-202 (IC50 = 18 nM) [1] and the macrocyclic framework of compound 8d (IC50 = 259.7 nM) [2]. While the nitro group present in compound 9 has been shown to enhance inhibitory activity within the dimethylcarbamate class , the scaffold itself is associated with weaker potency than biphenyl-based inhibitors.

Chemical scaffold Structure-activity relationship PD-1 inhibitor chemotype

In Vitro Versus In Vivo Pharmacology: Limited Characterization of Compound 9 Contrasts with Extensively Validated Reference Inhibitors

The pharmacological characterization of PD-1 inhibitor compound 9 remains limited to in vitro biochemical assessments, with no publicly available data regarding in vivo efficacy, pharmacokinetic properties, or functional T-cell activation . In stark contrast, the reference inhibitor PD-1/PD-L1-IN-9 has undergone extensive in vivo validation, demonstrating significant antitumor activity in a CT26 mouse model at oral doses of 40-80 mg/kg with no observed body weight loss or mortality . This fundamental disparity in validation depth renders compound 9 unsuitable for applications requiring in vivo target engagement or therapeutic efficacy.

In vivo pharmacology Tumor model PD-1/PD-L1 efficacy

Cellular Selectivity Profile: Compound 9 Displays Variable Cytotoxicity Across Tumor Cell Lines, Distinguishing It from Pure PD-1/PD-L1 Antagonists

PD-1 inhibitor compound 9 exhibits a distinct and variable cytotoxic profile across tumor cell lines, as quantified by IC50 values ranging from 6.63 µM in HEP G2 cells to 73.29 µM in B16-F10 cells, with selectivity indices (S.I.) varying from 10.10 to 111.7 [1]. This pattern of direct cytotoxicity contrasts with the mechanism of pure PD-1/PD-L1 antagonists such as BMS-202, which function primarily by blocking the immune checkpoint interaction without inducing significant direct tumor cell killing . The presence of a nitroaromatic moiety in compound 9 may contribute to this off-target cytotoxicity, a property not shared by biphenyl-based inhibitors.

Selectivity Cytotoxicity Off-target effects

Defined Research Applications and Procurement Considerations for PD-1 Inhibitor Compound 9


Structure-Activity Relationship (SAR) Studies of Dimethylcarbamate-Based PD-1 Inhibitors

Given its structural classification as a 2-nitrophenyl dimethylcarbamate and its moderate inhibitory activity (43.0% at 500 µM) , PD-1 inhibitor compound 9 serves as a valuable comparator compound for SAR investigations within the dimethylcarbamate scaffold series. Researchers investigating the influence of substituents on the phenyl ring—particularly the nitro group which enhances inhibition —may utilize compound 9 as a reference point against which novel analogs can be benchmarked. This application is supported by evidence that the dimethylcarbamate scaffold is a viable, albeit lower-potency, chemotype for PD-1 inhibition .

Negative Control or Baseline in Cellular Cytotoxicity Assays

The documented direct cytotoxicity of PD-1 inhibitor compound 9 across multiple tumor cell lines, with IC50 values ranging from 6.63 µM to 73.29 µM [1], positions this compound as a useful tool for establishing baseline cytotoxicity levels in tumor cell viability assays. Unlike pure PD-1/PD-L1 antagonists that lack direct tumor cell killing activity, compound 9 can serve as a positive control for cell death or as a comparator to differentiate between immune-mediated and direct cytotoxic mechanisms in co-culture systems.

Low-Potency Reference for Assay Validation and Sensitivity Threshold Determination

The exceptionally low biochemical potency of compound 9, which achieves less than 50% inhibition at 500 µM , makes it an ideal negative reference compound for validating the dynamic range and sensitivity of PD-1/PD-L1 biochemical or cell-based assays. Researchers can use compound 9 to define the lower limit of detectable inhibition in their assay system, ensuring that the assay window is sufficient to distinguish between weakly active and inactive compounds. This application is critical for high-throughput screening campaigns where false negatives due to assay insensitivity must be minimized.

Medicinal Chemistry Exploration of Nitroaromatic PD-1 Inhibitor Chemotypes

The presence of a nitro group in compound 9, which has been implicated in enhancing PD-1 inhibitory activity within the dimethylcarbamate class , suggests its utility as a starting point for medicinal chemistry optimization. Researchers interested in exploring nitroaromatic small-molecule inhibitors of PD-1 may employ compound 9 as a lead-like scaffold for further functionalization. However, the inherent cytotoxicity associated with the nitroaromatic moiety [1] must be carefully considered and mitigated through rational design to develop selective PD-1 pathway inhibitors.

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